molecular formula C8H7BrFNO B8473052 2-Bromo-1-(2-fluoropyridin-3-yl)propan-1-one

2-Bromo-1-(2-fluoropyridin-3-yl)propan-1-one

Cat. No. B8473052
M. Wt: 232.05 g/mol
InChI Key: STURPAVWDWQISP-UHFFFAOYSA-N
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Patent
US08933105B2

Procedure details

To a mixture of 1-(2-fluoropyridin-3-yl)propan-1-one (12.9 g) and 25% solution (70 mL) of hydrogen bromide in acetic acid was added dropwise bromine (4.4 mL), and the obtained mixture was stirred at room temperature for 3 hr. The reaction mixture was concentrated under reduced pressure to give the title compound as a red-brown oil (yield 29.6 g, quantitative).
Quantity
12.9 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([C:8](=[O:11])[CH2:9][CH3:10])=[CH:6][CH:5]=[CH:4][N:3]=1.[BrH:12].BrBr>C(O)(=O)C>[Br:12][CH:9]([CH3:10])[C:8]([C:7]1[C:2]([F:1])=[N:3][CH:4]=[CH:5][CH:6]=1)=[O:11]

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
FC1=NC=CC=C1C(CC)=O
Name
solution
Quantity
70 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4.4 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the obtained mixture was stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC(C(=O)C=1C(=NC=CC1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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